Pyridoxine (O4-O5') Dimer
Description
Properties
Molecular Formula |
C₁₆H₂₂Cl₂N₂O₅ |
|---|---|
Molecular Weight |
393.26 |
Synonyms |
O4-(O5-Pyridoxyl) Pyridoxine |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Pyridoxine O4 O5 Dimer
Established and Proposed Synthetic Routes for the Formation of the O4-O5' Linkage
The direct condensation of two pyridoxine (B80251) molecules to form an ether linkage is a theoretically possible but challenging approach. Such a reaction would likely require forcing conditions, such as high temperatures and the presence of a strong acid catalyst, to promote the dehydration of two hydroxyl groups. However, this method is expected to suffer from a lack of selectivity, leading to a complex mixture of products. Besides the desired O4-O5' dimer, other possible products could include O4-O4', O5-O5' dimers, and polymeric materials. The potential for dimerization of pyridoxine has been noted as a side reaction in other synthetic endeavors, suggesting that under certain conditions, intermolecular etherification can occur, though often with low yields and poor selectivity. thieme-connect.com
A potential direct coupling strategy could involve a variation of the Williamson ether synthesis, where one pyridoxine molecule is converted to an alkoxide and another to a derivative with a good leaving group at either the 4' or 5' position. However, the selective formation of the requisite starting materials in high yield without protecting other reactive sites presents a significant synthetic hurdle.
A more plausible and controlled approach to the synthesis of the Pyridoxine (O4-O5') Dimer would involve a stepwise route employing protecting group chemistry. This strategy would allow for the selective functionalization of the 4'- and 5'-hydroxymethyl groups, thereby ensuring the formation of the desired O4-O5' linkage.
A general outline for such a synthesis could be as follows:
Protection of Pyridoxine: The first step would involve the selective protection of the phenolic hydroxyl group at the 3-position and one of the two hydroxymethyl groups (either 4' or 5'). The differentiation between the two primary alcohols at the 4' and 5' positions is a key challenge. nih.gov Ketalization strategies that protect the 4-hydroxymethyl and the phenolic hydroxyl group simultaneously are known and could be a potential starting point. nih.gov
Activation of the Free Hydroxymethyl Group: The remaining free hydroxymethyl group would then be activated by converting it into a good leaving group, for example, a tosylate or a halide.
Preparation of the Second Pyridoxine Moiety: A second pyridoxine molecule would need to be selectively protected to leave a free hydroxyl group at the desired position for the ether linkage formation (e.g., the 4'-hydroxyl group if the first moiety was activated at the 5'-position).
Coupling Reaction: The two differentially protected pyridoxine derivatives would then be coupled via a Williamson ether synthesis. The alkoxide of the second pyridoxine moiety would be generated and reacted with the first activated pyridoxine derivative.
Deprotection: The final step would involve the removal of all protecting groups to yield the this compound.
There is currently no published research on catalytic approaches specifically for the dimerization of pyridoxine to form the O4-O5' ether linkage. However, the development of a regioselective catalyst for the intermolecular etherification of pyridoxine could provide a more efficient and atom-economical route to the desired dimer. Such a catalyst would need to be able to differentiate between the two primary hydroxyl groups and promote the formation of the ether bond under mild conditions to avoid side reactions.
Mechanistic Investigations of Dimerization Reactions
Due to the lack of established synthetic routes for the this compound, there have been no specific mechanistic investigations into its formation. Any proposed mechanism would be speculative and based on general principles of ether synthesis.
For a direct acid-catalyzed condensation, the mechanism would likely proceed through the protonation of one of the hydroxymethyl groups to form a good leaving group (water), followed by nucleophilic attack by a hydroxyl group from a second pyridoxine molecule in an SN1 or SN2 fashion. The elucidation of specific reaction intermediates and transition states would require detailed computational studies and experimental evidence, which are currently not available.
In a stepwise synthesis, the mechanism of the key ether-forming step (Williamson ether synthesis) would follow a standard SN2 pathway, involving the backside attack of an alkoxide on an electrophilic carbon atom bearing a leaving group.
There are no kinetic studies reported for the formation of the this compound. Such studies would be essential for optimizing reaction conditions and understanding the factors that influence the rate and selectivity of the dimerization process. A kinetic study would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, catalyst loading, reactant concentrations) to determine the rate law and activation parameters for the reaction.
Post-Synthetic Chemical Modification and Functionalization of the this compound
The generation of the core this compound structure opens up avenues for further chemical modifications to fine-tune its physicochemical properties, biological activity, or to introduce functionalities for advanced studies. The presence of multiple reactive sites, including the unlinked hydroxyl groups and the ring nitrogens, allows for a range of post-synthetic modifications.
Regioselective Derivatization at Unlinked Hydroxyl and Ring Nitrogen Sites
Following the formation of the O4-O5' ether linkage between two pyridoxine units, several hydroxyl groups and two pyridinic nitrogen atoms remain accessible for further derivatization. Specifically, one pyridoxine moiety retains a free hydroxyl group at the 3-position and the other at the 3- and 4'-positions. The regioselective modification of these sites is crucial for developing derivatives with specific functions.
Derivatization of Unlinked Hydroxyl Groups:
The selective derivatization of the remaining hydroxyl groups can be achieved by employing protecting group strategies or by exploiting the differential reactivity of the phenolic hydroxyl group versus the alcoholic hydroxyl groups. For instance, the phenolic 3-hydroxyl group exhibits higher acidity compared to the alcoholic 4'- and 5'-hydroxyl groups, allowing for selective deprotonation and subsequent reaction under basic conditions.
Common derivatization reactions at these hydroxyl sites include:
Etherification: Introduction of alkyl or aryl groups can modulate the lipophilicity and steric profile of the dimer.
Esterification: Acylation with various anhydrides or acyl chlorides can be used to introduce a wide range of functional groups.
Phosphorylation: Kinase-mediated or chemical phosphorylation can be employed to mimic biologically active forms of vitamin B6.
A plausible strategy for regioselective derivatization would involve the use of orthogonal protecting groups during the initial synthesis of the pyridoxine monomers, which can be selectively removed post-dimerization to allow for site-specific modifications.
Alkylation of Ring Nitrogen:
The pyridinic nitrogen atoms of the dimer can be targeted for quaternization by reaction with alkyl halides. This modification introduces a positive charge, significantly altering the solubility and electronic properties of the molecule. The reactivity of the ring nitrogen towards alkylation can be influenced by the substitution pattern on the pyridine (B92270) ring.
| Reactive Site | Type of Modification | Potential Reagents | Expected Outcome |
| 3-Hydroxyl (phenolic) | Etherification | Alkyl halides, Benzyl bromide | Increased lipophilicity |
| 3-Hydroxyl (phenolic) | Esterification | Acetic anhydride, Benzoyl chloride | Prodrug potential, altered solubility |
| 4'-Hydroxyl (alcoholic) | Silylation | TBDMSCl, TESCl | Protection for further reactions |
| 4'-Hydroxyl (alcoholic) | Glycosylation | Activated glycosyl donors | Enhanced water solubility, altered bioavailability |
| Ring Nitrogen | Quaternization | Methyl iodide, Ethyl bromide | Increased polarity, potential for ionic interactions |
Introduction of Probing Moieties for Advanced Analytical Studies
To investigate the biological fate, mechanism of action, or for use in diagnostic applications, the this compound can be functionalized with various probing moieties. The choice of the probe depends on the intended application.
Fluorescent Labeling:
The attachment of fluorescent dyes allows for the visualization of the dimer in cellular and subcellular environments using fluorescence microscopy. The unlinked hydroxyl groups or the ring nitrogen can serve as attachment points for fluorescent tags. For instance, a hydroxyl group can be reacted with a fluorescent isothiocyanate or a carboxylic acid-containing fluorophore via an ester linkage. All B6 vitamers themselves exhibit intrinsic fluorescence upon UV excitation, which can be modulated by derivatization. nih.gov For example, pyridoxine and pyridoxamine (B1203002) fluoresce at 400 nm, while pyridoxal (B1214274) emits at 450 nm. nih.gov The fluorescence intensity can be significantly enhanced in organic solvents, suggesting that modifications affecting the local environment could be used to develop responsive probes. nih.gov
Biotinylation:
Introduction of a biotin (B1667282) moiety enables the detection and purification of the dimer and its potential binding partners through the high-affinity interaction between biotin and streptavidin. Biotin can be attached via a linker to one of the hydroxyl groups.
Radiolabeling:
For in vivo imaging techniques such as Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), the dimer can be labeled with a radionuclide. This typically involves the incorporation of isotopes like ¹¹C, ¹⁸F, or ¹²³I into the molecule.
| Probe Type | Example | Attachment Strategy | Application |
| Fluorescent Probe | Fluorescein isothiocyanate (FITC) | Reaction with a primary amine introduced on the dimer | Cellular imaging, fluorescence microscopy |
| Fluorescent Probe | Dansyl chloride | Reaction with a hydroxyl or amino group | Fluorescence polarization assays |
| Affinity Tag | Biotin-NHS ester | Reaction with an amino-functionalized dimer | Pull-down assays, affinity chromatography |
| Radioisotope | ¹⁸F | Nucleophilic substitution on a suitable precursor | PET imaging |
Synthesis of Dimer Analogs with Modified Linkages or Core Structures
The synthesis of analogs of the this compound with modified linkages or core structures can provide valuable insights into structure-activity relationships and can lead to compounds with improved properties.
Modification of the Ether Linkage:
While the primary focus is on the O4-O5' ether linkage, analogs with different linkages can be synthesized to evaluate the importance of the linker in determining the biological activity.
Thioether Linkage: A thioether analog could be prepared by converting one of the hydroxyl groups to a thiol and performing a nucleophilic substitution.
Amine Linkage: An amino-linked dimer could be synthesized by converting a hydroxyl group to an amine and coupling it with an activated partner.
Carbon-Carbon Linkage: As has been reported for other "pyridoxine dimers," a direct C-C bond between the two pyridoxine units can be formed through various coupling reactions.
Modification of the Pyridoxine Core:
The pyridoxine core of one or both monomer units can be modified prior to the dimerization reaction. This allows for the introduction of a wide range of substituents to probe the steric and electronic requirements for biological activity. Examples of core modifications include:
Alkylation at the 2-position: The methyl group at the 2-position can be replaced with other alkyl groups.
Substitution at the 6-position: Introduction of substituents at the 6-position of the pyridine ring can be achieved through various synthetic routes.
Replacement of the Pyridine Ring: Bioisosteric replacement of the pyridine ring with other heterocyclic systems can be explored.
The synthesis of these analogs would generally follow similar strategies to the parent dimer, but with the use of appropriately modified starting materials.
| Analog Type | Modification | Synthetic Approach | Rationale |
| Linkage Analog | Thioether linkage | Thiol-ene reaction or nucleophilic substitution with a thiolate | Investigate the role of the linker heteroatom |
| Linkage Analog | Amine linkage | Reductive amination or amide bond formation followed by reduction | Introduce a basic center in the linker |
| Core Analog | 2-position alkyl substitution | Synthesis of a modified pyridoxine monomer | Probe steric effects at the 2-position |
| Core Analog | 6-position functionalization | Functionalization of the pyridine ring prior to dimerization | Introduce additional functional groups |
Advanced Structural Elucidation and Conformational Analysis of Pyridoxine O4 O5 Dimer
High-Resolution Spectroscopic Characterization Techniques
The definitive structural and conformational analysis of the Pyridoxine (B80251) (O4-O5') Dimer would necessitate the application of a suite of high-resolution spectroscopic methods. These techniques provide detailed insights into atomic connectivity, stereochemistry, dynamic behavior, and solid-state structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution and the solid state. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed for a complete assignment of all proton (¹H) and carbon (¹³C) signals, confirmation of the ether linkage, and investigation of the molecule's dynamic properties.
1D and 2D NMR for Complete Assignment of Atom Connectivity and Stereochemistry
The initial step in the structural elucidation of the Pyridoxine (O4-O5') Dimer would involve the acquisition of 1D ¹H and ¹³C NMR spectra. The ¹H NMR spectrum would provide information on the chemical environment of the protons, their multiplicities (splitting patterns), and their relative numbers (integration). The ¹³C NMR spectrum, often acquired with proton decoupling, would show a single peak for each unique carbon atom.
Given the dimeric nature of the molecule, the spectra would be expected to be more complex than that of the pyridoxine monomer. Key diagnostic signals would be the downfield shifts of the protons and carbons at the C4' and C5' positions of the two pyridoxine units, which are involved in the ether linkage.
To definitively assign all signals and confirm the connectivity, a series of 2D NMR experiments would be crucial:
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the proton-proton connectivities within each pyridoxine ring and its side chains.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be the key experiment to confirm the (O4-O5') ether linkage by observing a correlation between the proton on C4' of one unit and the carbon at C5' of the other unit, and vice-versa, through the oxygen atom.
The following table represents a hypothetical ¹H and ¹³C NMR chemical shift assignment for the this compound in a suitable deuterated solvent.
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2-CH₃ | ~ 2.5 | ~ 20 |
| 6-H | ~ 8.0 | ~ 148 |
| 4'-CH₂ | ~ 4.9 | ~ 75 |
| 5'-CH₂ | ~ 4.8 | ~ 73 |
Variable-Temperature NMR for Conformational Dynamics
The ether linkage in the this compound introduces a degree of conformational flexibility. Variable-temperature (VT) NMR studies would be employed to investigate the dynamic processes associated with the rotation around the C-O bonds of the ether linkage.
By acquiring a series of ¹H NMR spectra at different temperatures, it would be possible to observe changes in the chemical shifts and line shapes of the signals corresponding to the protons near the linkage. At low temperatures, the rotation might be slow on the NMR timescale, leading to the appearance of distinct signals for different conformers. As the temperature is increased, the rate of rotation would increase, causing these signals to broaden and eventually coalesce into a single, averaged signal. Analysis of these line shape changes would allow for the determination of the energy barriers to rotation and provide insights into the preferred conformations of the dimer in solution.
Solid-State NMR for Packing and Local Environments
Solid-state NMR (ssNMR) spectroscopy would provide valuable information about the structure and packing of the this compound in the crystalline state. Unlike solution-state NMR, ssNMR can analyze insoluble or poorly soluble compounds and can reveal details about intermolecular interactions.
Using techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS), it would be possible to obtain high-resolution ¹³C spectra of the solid sample. The chemical shifts in the solid state can be different from those in solution due to packing effects and the presence of intermolecular hydrogen bonds. The presence of multiple signals for a single carbon site could indicate the presence of different conformers or multiple molecules in the asymmetric unit of the crystal lattice. Advanced ssNMR experiments could also be used to probe the proximity of different parts of the molecule, providing constraints for crystal structure determination.
Vibrational Spectroscopy
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a rapid and sensitive method for identifying the functional groups present in a molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Vibrations
The FTIR spectrum of the this compound would be expected to show characteristic absorption bands for the various functional groups present in its structure. The formation of the ether linkage would result in the appearance of a strong C-O-C stretching vibration, which is typically observed in the region of 1150-1080 cm⁻¹.
Other key vibrational modes would include:
O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ corresponding to the hydroxyl groups.
C-H stretching: Bands in the region of 3100-2850 cm⁻¹ for aromatic and aliphatic C-H bonds.
C=C and C=N stretching: Aromatic ring vibrations in the 1600-1400 cm⁻¹ region.
C-O stretching: Bands for the alcoholic and phenolic hydroxyl groups.
Comparison of the FTIR spectrum of the dimer with that of the pyridoxine monomer would highlight the changes due to dimerization, most notably the presence of the new ether band and potential shifts in the hydroxyl and aromatic ring vibrations due to changes in the electronic environment and hydrogen bonding.
The following table presents a hypothetical summary of the characteristic FTIR vibrational frequencies for the this compound.
| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |
| O-H (stretch) | 3500 - 3200 (broad) |
| C-H (aromatic) | 3100 - 3000 |
| C-H (aliphatic) | 3000 - 2850 |
| C=C, C=N (ring) | 1600 - 1400 |
| C-O-C (ether) | 1150 - 1080 (strong) |
| C-O (alcohol) | 1050 - 1000 |
Electronic Absorption and Emission Spectroscopy
There is no available UV-Vis spectroscopic data for the this compound. This information would be necessary to understand the electronic transitions within the molecule and how the dimerization through an ether linkage affects the electronic conjugation of the pyridoxine moieties.
Experimental data on the fluorescence spectroscopy of the this compound, which would provide insights into its excited-state dynamics and sensitivity to environmental changes, could not be located in scientific databases.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Specific high-resolution mass spectrometry data for the this compound, which would confirm its exact molecular weight and elemental composition, is not documented in the available literature.
There is no available tandem mass spectrometry (MS/MS) data for the this compound. This analytical technique would be crucial for identifying the specific fragmentation patterns, which in turn would help to confirm the connectivity of the two pyridoxine units through the O4-O5' ether bond.
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography stands as the definitive method for determining the precise atomic arrangement of a crystalline solid. For the this compound, this technique would provide unequivocal evidence of its molecular structure, connectivity, and supramolecular assembly.
Determination of Unit Cell Parameters and Space Group
The initial step in X-ray crystallographic analysis involves the determination of the unit cell parameters—the fundamental repeating unit of the crystal lattice. These parameters include the lengths of the three cell edges (a, b, c) and the angles between them (α, β, γ). The diffraction pattern of the crystal also reveals its symmetry, leading to the assignment of one of the 230 possible space groups. This information is crucial as it defines the symmetry operations that relate the molecules within the crystal.
Hypothetical Unit Cell Parameters for this compound:
| Parameter | Value |
|---|---|
| a (Å) | 10.25 |
| b (Å) | 12.50 |
| c (Å) | 8.75 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
Note: The data in this table is hypothetical and serves as an illustrative example of the parameters that would be determined.
High-Resolution Atomic Coordinates and Bond Geometries
Following the determination of the unit cell and space group, a full X-ray diffraction dataset is collected. The analysis of this data yields the precise three-dimensional coordinates of each atom within the asymmetric unit. From these coordinates, it is possible to calculate accurate bond lengths, bond angles, and torsion angles. This level of detail would confirm the O4-O5' linkage between the two pyridoxine monomers and reveal the exact conformation of the dimer in the solid state.
Hypothetical Bond Lengths for Key Linkages in this compound:
| Bond | Length (Å) |
|---|---|
| C4-O4 | 1.36 |
| O4-C5' (ether linkage) | 1.43 |
Note: The data in this table is hypothetical and serves as an illustrative example of the bond geometry information that would be obtained.
Analysis of Intermolecular Packing and Hydrogen Bonding Networks
Beyond the structure of a single molecule, X-ray crystallography provides invaluable insights into how molecules are arranged in the crystal lattice. This includes the analysis of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions. For the this compound, identifying the hydrogen bonding network involving the hydroxyl and pyridine (B92270) nitrogen atoms would be critical to understanding its solid-state stability and solubility characteristics.
Chiroptical Spectroscopy for Chirality and Stereochemical Assessment (If Applicable)
If the this compound is chiral, meaning it is non-superimposable on its mirror image, chiroptical spectroscopic techniques are essential for its stereochemical characterization.
Circular Dichroism (CD) Spectroscopy for Chirality in Solution
Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A non-zero CD signal would confirm the chiral nature of the this compound in solution. The resulting spectrum, with its characteristic positive and negative bands (Cotton effects), provides a fingerprint of the molecule's stereochemistry and can be used to investigate conformational changes in different solvent environments.
Vibrational Circular Dichroism (VCD) for Absolute Configuration
Vibrational circular dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light, corresponding to the vibrational transitions within a molecule. By comparing the experimental VCD spectrum with quantum chemical calculations for a specific enantiomer, it is possible to determine the absolute configuration (R or S) of the chiral centers in the this compound.
Computational Chemistry and Theoretical Investigations of Pyridoxine O4 O5 Dimer
Conformational Analysis and Potential Energy Surface Exploration
Conformational analysis involves systematically exploring the molecule's potential energy surface (PES) to identify all stable, low-energy conformers (energy minima) and the energy barriers between them (transition states). researchgate.net This is often done by systematically rotating the bonds along key dihedral angles and performing a geometry optimization at each step. rsc.org
For the Pyridoxine (B80251) (O4-O5') Dimer, a thorough conformational analysis would be critical. The key dihedral angles would be those around the central C-O-C ether linkage. The resulting PES would reveal the most stable spatial arrangement of the two pyridoxine moieties relative to each other. This information is crucial, as different conformers can have different properties and one might be preferentially active or stable. Computational studies on other flexible molecules have shown that such analyses can identify the most populated conformers in different environments. nih.gov A similar investigation for the dimer would provide a complete picture of its structural dynamics.
Characterization of Conformational Isomerism and Interconversion Barriers
The Pyridoxine (O4-O5') Dimer, formed by an ether linkage between two pyridoxine units, possesses significant conformational flexibility. The rotation around the C-O-C ether bonds and the various rotatable bonds within each pyridoxine monomeric unit gives rise to a complex potential energy surface with numerous possible conformational isomers.
Theoretical methods, particularly Density Functional Theory (DFT), are powerful tools for exploring this conformational landscape. aps.orgwjrr.org By systematically rotating key dihedral angles and performing geometry optimizations, it is possible to identify stable conformers and the transition states that connect them. For flexible molecules like diaryl ethers, which share the Ar-O-Ar linkage with the this compound, DFT calculations have been successfully employed to map out the potential energy surface and determine the energy barriers for interconversion between different conformers. nih.govmdpi.com
The interconversion barriers between these conformers are crucial for understanding the molecule's dynamic nature. Low energy barriers, comparable to the available thermal energy, would imply that the dimer is highly flexible and can easily transition between different shapes. rsc.org In contrast, high energy barriers would lead to more rigid structures with distinct, stable conformations. For analogous diarylamines, which also exhibit rotational isomerism, computational studies have detailed the energetic requirements for C-N bond rotation. nih.gov Similar computational approaches could be applied to the this compound to elucidate its conformational dynamics.
Table 1: Hypothetical Conformational Analysis Data for this compound based on Analogous Systems
| Conformer | Dihedral Angle (C4-O-C5'-C4' of second ring) | Relative Energy (kcal/mol) | Population at 298 K (%) |
| Anti | ~180° | 0.00 | 60 |
| Gauche | ~60° | 1.2 | 25 |
| Syn | ~0° | 3.5 | 15 |
| This table is illustrative and based on general principles of conformational analysis for similar ether-linked aromatic compounds. Specific values for the this compound would require dedicated DFT calculations. |
Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution
Solvent Effects on Dimer Conformation and Stability
Computational studies on similar molecules, such as diaryl-substituted tetrathiafulvalene (B1198394) vinylogues, have shown that the presence of a solvent generally decreases binding energies due to interactions with the individual components. acs.org For the this compound, the solvent could either stabilize or destabilize certain conformers depending on the balance of intermolecular forces.
Analysis of Hydrogen Bonding and Other Non-Covalent Interactions
The this compound contains several functional groups capable of forming hydrogen bonds, including the hydroxyl groups and the pyridine (B92270) nitrogen atoms. While the ether oxygen itself is a poor hydrogen bond acceptor and cannot act as a donor, the other functional groups can engage in both intramolecular and intermolecular hydrogen bonding. quora.comalfa-chemistry.com
MD simulations allow for a detailed analysis of the hydrogen bond network. mdpi.com This includes quantifying the number and lifetime of hydrogen bonds between the dimer and solvent molecules, as well as any intramolecular hydrogen bonds that might stabilize specific conformations. Other non-covalent interactions, such as π-π stacking between the pyridine rings and van der Waals forces, also play a crucial role in determining the dimer's structure and stability and can be analyzed through MD trajectories. rsc.orgresearchgate.net
Time-Dependent Behavior and Conformational Fluctuations
MD simulations can track the conformational fluctuations of the this compound over time. By analyzing the trajectory of the simulation, one can observe how the molecule flexes, bends, and rotates in solution. This provides information on the accessibility of different conformational states and the timescales of transitions between them. For instance, MD simulations of flexible dirhodium tetracarboxylate catalysts have revealed significant conformational changes in different solvents. acs.org Similar analyses for the this compound would be invaluable for understanding its dynamic behavior.
Molecular Modeling of Intermolecular Interactions
Dimer-Solvent Interaction Studies
The interaction between the this compound and the surrounding solvent is critical to its behavior in biological and chemical systems. Molecular modeling techniques can provide a detailed picture of these interactions at the atomic level.
By placing the dimer in a box of solvent molecules (e.g., water) and running an MD simulation, it is possible to analyze the radial distribution functions of solvent molecules around specific atoms of the dimer. This reveals the structure of the solvation shells and identifies preferential binding sites for solvent molecules. For example, water molecules are expected to form strong hydrogen bonds with the hydroxyl groups of the pyridoxine moieties. rsc.org
Dimer-Small Molecule Interaction Simulations: A Research Gap
A thorough search of scientific databases reveals a significant gap in the literature regarding simulation studies of the this compound's interactions with small molecules. Such computational investigations are crucial for understanding the dimer's potential binding affinities, interaction modalities, and the specific molecular forces at play.
Typically, dimer-small molecule interaction simulations would involve techniques such as molecular docking and molecular dynamics (MD) simulations. These methods can predict how the dimer might bind to various small molecules, the stability of these complexes, and the key residues or functional groups involved in the interactions. The resulting data, often presented in tables, would include binding energies, types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces), and the distances between interacting atoms.
For instance, a hypothetical data table from such a study might look like this:
Hypothetical Interaction Data for this compound with Small Molecules
| Small Molecule | Binding Energy (kcal/mol) | Key Interacting Residues/Atoms of Dimer | Primary Interaction Type(s) |
|---|---|---|---|
| Ascorbic Acid | -5.8 | Hydroxyl groups, Pyridine ring nitrogen | Hydrogen bonding, π-π stacking |
| Quercetin | -7.2 | Phenolic hydroxyls, Ether linkage | Hydrogen bonding, Hydrophobic |
This table is purely illustrative and is not based on actual experimental or computational data.
The absence of such detailed research findings for the this compound means that its potential as a target for small molecule binding, or its own activity as a small molecule effector, remains speculative. Future computational research is necessary to elucidate the three-dimensional structure of the dimer, understand its dynamic behavior, and systematically screen its interactions with a library of small molecules. These studies would be invaluable for uncovering potential applications of the this compound in various scientific and industrial fields.
Biochemical Interactions and Supramolecular Assembly of Pyridoxine O4 O5 Dimer in Research Systems
Investigation of Dimer Interactions with Model Biological Macromolecules
Enzyme Inhibition or Modulation Studies (as a biochemical probe)
There is no available research data to suggest that Pyridoxine (B80251) (O4-O5') Dimer has been investigated as an enzyme inhibitor or modulator. Studies on the inhibition of enzymes in the vitamin B6 metabolic pathway typically focus on the feedback inhibition by the active coenzyme, PLP. nih.govnih.gov The potential for the (O4-O5') dimer to act as a biochemical probe in such studies has not been explored in the scientific literature found.
Interaction with Nucleic Acid Analogs or Lipid Bilayer Models in Controlled Research Settings
No published studies were identified that investigate the interaction of Pyridoxine (O4-O5') Dimer with nucleic acid analogs or lipid bilayer models. A product description for a commercially available pyridoxine dimer makes a general claim that it binds to purines, but this is not substantiated by any cited research. biosynth.com
Supramolecular Chemistry of the this compound
The field of supramolecular chemistry as it pertains to the this compound appears to be an unexplored area of research. No specific studies on its self-assembly or host-guest chemistry were found.
Self-Assembly Studies for Higher-Order Structures (e.g., molecular aggregates, crystals)
There is a lack of scientific literature on the self-assembly of the this compound into higher-order structures such as molecular aggregates or crystals. While the general principles of molecular self-assembly are well-established, their specific application to this particular dimer has not been documented in the available research.
Host-Guest Chemistry Investigations with Synthetic Receptors (e.g., cyclodextrins, cucurbiturils)
No studies were found that specifically investigate the host-guest chemistry of the this compound with synthetic receptors like cyclodextrins or cucurbiturils. There is, however, research on the inclusion complex of the pyridoxine monomer with β-cyclodextrin. researchgate.net These studies cannot be extrapolated to the (O4-O5') dimer, as the size, shape, and electronic properties of the dimer would significantly alter its interaction with a host molecule.
Characterization of Non-Covalent Interactions Driving Supramolecular Architectures
A comprehensive understanding of the supramolecular assembly of this compound hinges on the detailed characterization of the non-covalent forces that govern its three-dimensional architecture. These interactions, which include hydrogen bonding, π-stacking, and van der Waals forces, are critical in determining the dimer's stability, conformation, and potential interactions with biological macromolecules.
Application as a Research Tool in Mechanistic Biochemistry
The potential utility of this compound as a specialized tool in biochemical research remains an underexplored area. Its unique structure suggests possible applications in probing enzyme mechanisms and studying ligand-receptor interactions.
Use as a Structural Mimic or Perturbing Agent in Enzyme Active Site Studies
In principle, the dimeric nature of this compound could allow it to act as a structural mimic for substrates or allosteric regulators that bind to enzymes with dual active sites or regulatory domains. By occupying these sites, it could serve as a perturbing agent, allowing researchers to study the resulting conformational changes and their effects on enzyme kinetics. This could provide valuable insights into the enzyme's mechanism of action and regulation.
For such studies, key data would include the binding affinity (Kd) of the dimer to target enzymes and the resulting inhibition constants (Ki).
Table 1: Hypothetical Data for Enzyme Inhibition Studies
| Target Enzyme | Binding Affinity (Kd) (µM) | Inhibition Constant (Ki) (µM) | Type of Inhibition |
| Enzyme A | Data not available | Data not available | Data not available |
| Enzyme B | Data not available | Data not available | Data not available |
Currently, no specific studies have been identified that utilize this compound for this purpose.
Development as a Labeled Probe for Ligand Binding Assays
The development of a labeled version of the this compound, for instance by incorporating a fluorescent tag or a radioisotope, could enable its use as a probe in ligand binding assays. Such a tool would be invaluable for identifying and characterizing receptors or enzymes that specifically interact with this dimer. These assays could quantify the binding parameters and provide information on the specificity of the interaction.
The successful development of such a probe would require chemical modification of the dimer without significantly altering its binding properties.
Table 2: Potential Characteristics of a Labeled this compound Probe
| Label Type | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield |
| Fluorescent Tag | Data not available | Data not available | Data not available |
| Radioisotope | Data not available | Data not available | Data not available |
Research detailing the synthesis and application of a labeled this compound is not currently available.
Future Directions and Emerging Research Avenues for Pyridoxine Dimer Chemistry
Exploration of Dimer-Based Functional Materials and Nanostructures
The unique structural and chemical properties of the pyridoxine (B80251) dimer make it an intriguing candidate for the development of novel functional materials and nanostructures. Its biocompatibility and the presence of multiple hydroxyl and amine functionalities offer a versatile platform for creating materials with tailored properties.
Integration into Responsive Polymer Systems
Responsive or "smart" polymers, which undergo significant changes in their physical or chemical properties in response to external stimuli such as pH, temperature, or light, are at the forefront of materials science. The pyridoxine dimer, with its pH-sensitive pyridine (B92270) ring and multiple hydrogen-bonding sites, could be integrated into polymer backbones or used as a cross-linking agent to create novel responsive hydrogels and other polymer systems.
For instance, the incorporation of the pyridoxine dimer into acrylic or methacrylic polymer chains could yield hydrogels that exhibit pH-dependent swelling behavior. Such materials could find applications in drug delivery, where a change in the physiological pH could trigger the release of a therapeutic agent. The temperature-responsive nature of polymers like poly(N-isopropylacrylamide) (PNIPAM) could also be modulated by the incorporation of the pyridoxine dimer, potentially leading to materials with tunable lower critical solution temperatures (LCST) for applications in tissue engineering and regenerative medicine.
Fabrication of Self-Assembled Monolayers or Thin Films
Self-assembled monolayers (SAMs) and thin films are highly ordered molecular assemblies on a solid substrate that can modify the surface properties of materials. The pyridoxine dimer, with its multiple attachment points, could be used to fabricate novel SAMs on various substrates, such as gold, silicon oxide, or indium tin oxide.
The hydroxyl groups of the dimer could be functionalized with thiol or silane (B1218182) groups to facilitate covalent attachment to the substrate. The resulting SAMs could present a biocompatible and functionalized surface for biosensor applications, where the pyridine nitrogen could act as a coordination site for metal ions or the hydroxyl groups could be further modified with biorecognition elements. Furthermore, the layer-by-layer assembly of pyridoxine dimer-containing polymers could lead to the formation of thin films with controlled thickness and functionality, suitable for applications in coatings, membranes, and electronic devices.
Development of Advanced Analytical Techniques for Real-Time Dimer Monitoring
The ability to monitor the formation and degradation of the pyridoxine dimer in real-time is crucial for understanding its role in biological systems and for quality control in food and pharmaceutical industries. While standard analytical techniques like High-Performance Liquid Chromatography (HPLC) can be used for the quantification of pyridoxine and its derivatives, there is a need for more advanced, rapid, and sensitive methods for real-time dimer monitoring.
Future research could focus on the development of electrochemical sensors and biosensors for the specific detection of the pyridoxine dimer. For example, molecularly imprinted polymers (MIPs) could be designed to selectively bind to the dimer, and this binding event could be transduced into an electrical or optical signal. Additionally, spectroscopic techniques such as surface-enhanced Raman spectroscopy (SERS) could be explored for the sensitive and label-free detection of the dimer on plasmonic nanostructures. The development of such techniques would not only facilitate research into the dimer's chemistry but also have practical applications in clinical diagnostics and food safety.
| Analytical Technique | Potential for Real-Time Monitoring | Key Advantages | Challenges |
| Electrochemical Sensors | High | High sensitivity, portability, low cost | Selectivity, electrode fouling |
| Biosensors (e.g., MIP-based) | High | High specificity and sensitivity | Stability of biological recognition element |
| Surface-Enhanced Raman Spectroscopy (SERS) | Medium | High sensitivity, label-free detection | Substrate fabrication, signal reproducibility |
| Fluorescence Spectroscopy | High | High sensitivity, potential for imaging | Photobleaching, need for specific probes |
Expansion to Oligomeric and Polymeric Forms of Pyridoxine Derivatives
The pyridoxine dimer can be considered a building block for the synthesis of larger, more complex oligomeric and polymeric structures. The creation of pyridoxine-based polymers could lead to a new class of biocompatible and functional materials with a wide range of potential applications.
The multiple hydroxyl groups on the pyridoxine dimer offer handles for polymerization through various chemical reactions, such as esterification, etherification, or urethane (B1682113) formation. For example, the dimer could be reacted with di- or poly-carboxylic acids to form polyesters, or with diisocyanates to form polyurethanes. The resulting polymers would possess a high density of functional groups, which could be further modified to tune their properties.
These pyridoxine-based polymers could be designed to be biodegradable, making them suitable for applications in biomedical implants, drug delivery vehicles, and tissue engineering scaffolds. The inherent antioxidant properties of the pyridoxine moiety could also be imparted to the polymer, leading to materials that can protect against oxidative stress.
Integration of Artificial Intelligence and Machine Learning for Dimer Design and Prediction of Properties
Artificial intelligence (AI) and machine learning (ML) are revolutionizing materials science and drug discovery by enabling the rapid design and property prediction of new molecules. These computational tools can be applied to the study of the pyridoxine dimer to accelerate the discovery of new derivatives with desired properties.
Machine learning models can be trained on existing data of pyridoxine derivatives and other similar compounds to predict various properties, such as solubility, stability, and biological activity. This would allow for the in silico screening of a large number of virtual dimer analogues, identifying the most promising candidates for synthesis and experimental testing.
Furthermore, generative AI models could be used to design novel pyridoxine dimer derivatives with optimized properties for specific applications. For example, an AI model could be tasked with designing a dimer derivative with enhanced binding affinity to a specific protein target or with improved characteristics for integration into a polymer matrix. The use of AI and ML would significantly reduce the time and cost associated with the traditional trial-and-error approach to materials and drug discovery.
| AI/ML Application | Potential Impact on Pyridoxine Dimer Research |
| Property Prediction | Rapidly screen virtual libraries of dimer derivatives for desired properties like solubility, stability, and bioactivity. |
| Generative Design | Design novel dimer structures with optimized properties for specific applications, such as drug delivery or materials science. |
| Reaction Prediction | Predict the most efficient synthetic routes for new dimer derivatives, accelerating their experimental realization. |
| Data Analysis | Analyze large datasets from high-throughput screening experiments to identify structure-activity relationships. |
Novel Applications in Chemo-Enzymatic Synthesis Using Dimer Scaffolds
Chemo-enzymatic synthesis, which combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, is a powerful tool for the creation of complex molecules. The pyridoxine dimer, with its chiral centers and multiple functional groups, could serve as a unique scaffold for the chemo-enzymatic synthesis of novel bioactive compounds.
Pyridoxal (B1214274) phosphate (B84403) (PLP), the active form of vitamin B6, is a cofactor for a vast number of enzymes involved in amino acid metabolism. rsc.orgacs.orgnih.govnih.govacs.org The pyridoxine dimer, being a derivative of vitamin B6, could potentially be recognized by certain PLP-dependent enzymes, or enzymes could be engineered to act upon it. This could enable the stereoselective modification of the dimer, leading to the synthesis of a diverse range of chiral building blocks.
For example, transaminases could be used to introduce amino groups at specific positions on the dimer scaffold, while aldolases could be used to form new carbon-carbon bonds. These enzymatically modified dimers could then be further elaborated using traditional organic synthesis to create complex molecules with potential applications in pharmaceuticals and agrochemicals. The use of the pyridoxine dimer as a starting scaffold in chemo-enzymatic synthesis represents a novel and exciting avenue for the discovery of new chemical entities.
Q & A
Q. What validation steps ensure reproducibility in quantifying PLP and 4-pyridoxic acid in plasma?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
